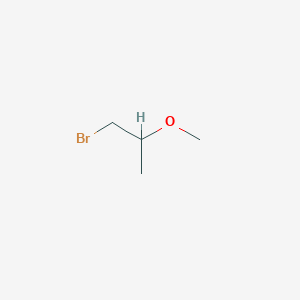![molecular formula C19H18N4O4 B2938592 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile CAS No. 924072-98-0](/img/structure/B2938592.png)
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as Piribedil, is an antiparkinsonian agent that acts as a dopamine agonist . It also displays α2-adrenergic antagonist properties . It has been shown to counteract age-related memory impairment by improving memory and attention, as well as increasing the velocity of psychomotor reactions and lability of nervous processes .
Synthesis Analysis
The synthesis of this compound involves a solution of 1-(3’:4’-methylenedioxybenzyl)-piperazine in anhydrous xylene, to which anhydrous potassium carbonate and 2-chloropyrimidine are added . The suspension is then heated for 9 hours at boiling point (130°C). After this time, the mixture is cooled and extracted several times with 10% hydrochloric acid .Molecular Structure Analysis
The molecular formula of this compound is C16H18N4O2 . The InChI code is 1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.34 . It has a melting point of 98°C and a boiling point of 439.76°C (rough estimate) . Its density is 1.1183 (rough estimate) and it has a refractive index of 1.6000 (estimate) . It is a solid and its color is white . It is slightly soluble in chloroform, DMSO, and methanol .Scientific Research Applications
Nucleophilic Aromatic Substitution of the Nitro-Group
A foundational aspect of the chemistry of compounds like 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile involves nucleophilic aromatic substitution reactions. This process is crucial for modifying the nitro-group, a functional group that plays a significant role in the compound's chemical behavior. Understanding these reactions provides insights into the synthesis and potential modifications of the compound for various applications, including the development of new materials or pharmaceuticals (Pietra & Vitali, 1972).
DNA Minor Groove Binder Analogs
The structure of this compound suggests potential for interaction with DNA, similar to compounds known to bind to the DNA minor groove. Such interactions are of significant interest for designing drugs that can modulate gene expression or possess antiviral and anticancer properties. The study of Hoechst 33258 and its analogs, which bind to the minor groove of DNA, provides a foundation for understanding how modifications to these molecules can influence their binding affinity and specificity (Issar & Kakkar, 2013).
Antimycobacterial Activity
Compounds containing the piperazine moiety, similar to the one present in this compound, have been explored for their antimycobacterial activity. The design and structure-activity relationship (SAR) studies of piperazine-based molecules provide valuable insights into developing potent antimicrobial agents, especially against Mycobacterium tuberculosis and drug-resistant strains. This area of research is crucial for addressing the global challenge of tuberculosis and other bacterial infections (Girase et al., 2020).
Piperazine Derivatives as Therapeutic Agents
The exploration of piperazine derivatives for therapeutic use underscores the versatility and medicinal importance of the piperazine scaffold. This research highlights the development and patenting of piperazine compounds across various therapeutic categories, including their roles as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The modification of the piperazine nucleus can lead to significant differences in the medicinal potential of resultant molecules, demonstrating the scaffold's flexibility in drug discovery (Rathi et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with dopamine d2 receptors . These receptors play a crucial role in the regulation of motor control, reward, and cognitive functions in the brain.
Mode of Action
Compounds with similar structures have been reported to act as dopamine agonists . This means they bind to dopamine receptors and mimic the effects of dopamine, a neurotransmitter that plays a key role in reward, motivation, memory, and motor control.
Biochemical Pathways
As a potential dopamine agonist, it may influence the dopaminergic pathways in the brain, which are involved in motor control, reward, and cognition .
Pharmacokinetics
Similar compounds have been reported to be rapidly absorbed after oral administration, with a tmax of 1 hour . The compound has two metabolites, one monohydroxy derivative and one dihydroxy derivative . Approximately 68% of the absorbed compound is excreted in the form of metabolites via the kidneys within 24 hours, and all is cleared within 48 hours . About 25% is excreted via the bile . The compound can gradually release its active ingredients, and its therapeutic effect can last for more than 24 hours .
Result of Action
As a potential dopamine agonist, it may enhance dopaminergic signaling, which could have various effects depending on the specific context and location within the brain .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to piribedil, a known dopamine agonist , it may interact with dopamine receptors and other related proteins
Cellular Effects
Given its potential as a dopamine agonist, it may influence cell function by modulating dopamine signaling pathways This could impact gene expression and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile is not well-defined. If it acts as a dopamine agonist, it may bind to dopamine receptors, leading to changes in gene expression and cellular function
properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-11-15-10-16(23(24)25)2-3-17(15)22-7-5-21(6-8-22)12-14-1-4-18-19(9-14)27-13-26-18/h1-4,9-10H,5-8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGFSULILRSVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=C(C=C(C=C4)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

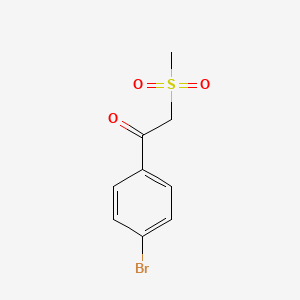
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2938511.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2938512.png)
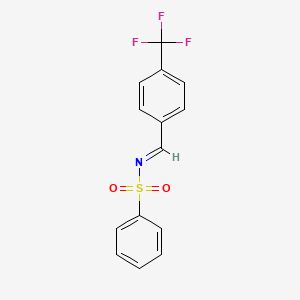
![4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid](/img/structure/B2938514.png)
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-2-methylpropanamide](/img/structure/B2938515.png)
![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2938517.png)
![2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide](/img/structure/B2938519.png)
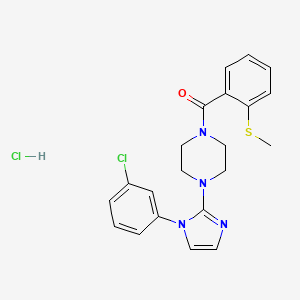

![6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2938523.png)
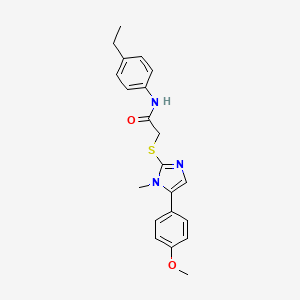
![N-(3-chloro-4-fluorobenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/no-structure.png)
